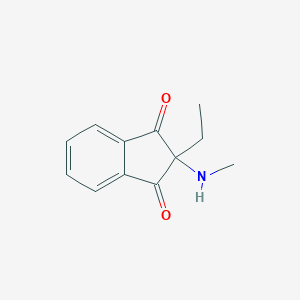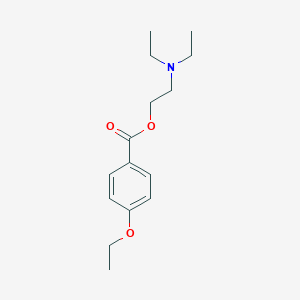![molecular formula C18H22N2O2 B184744 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde CAS No. 498560-54-6](/img/structure/B184744.png)
2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an aldehyde group, which consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The indole and piperidine rings would contribute to the rigidity of the molecule, while the aldehyde group would be a site of reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aldehyde group is typically quite reactive and could undergo reactions such as nucleophilic addition or oxidation. The indole and piperidine rings might also participate in reactions, particularly if they are substituted with other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any substituents on the rings. Factors that could be important include its polarity, solubility, stability, and reactivity .Scientific Research Applications
1. Diagnostic Marker for Bacterial Infections
Volatile organic compounds (VOCs) produced by bacteria, including specific volatile biomarkers such as indole, have been identified as potential biological markers for the presence of pathogenic bacteria. These compounds can be investigated directly in exhaled air, offering possibilities for non-invasive diagnostic approaches for critically ill patients (Bos, Sterk, & Schultz, 2013).
2. Metabolic Pathway Analysis
Research in systems biology has utilized computational approaches to identify key metabolic pathways in organisms. Indole, a compound structurally related to 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde, is involved in C1 metabolism and formaldehyde detoxification pathways in maize, demonstrating its significance in basic cellular processes and indicating the potential for further research into similar compounds (Deonikar et al., 2015).
3. Environmental Monitoring
Formaldehyde, a compound related to the chemical structure of 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde, has been studied extensively for its environmental and health impacts. Systematic reviews have investigated its role as an environmental and occupational pollutant, its potential epigenetic effects, and its carcinogenic properties. These studies highlight the importance of monitoring and managing the risks associated with exposure to such compounds (Ruiz-Hernandez et al., 2015; Leso et al., 2020; Protano et al., 2021).
4. Antimicrobial Research
Indole derivatives, including the compound of interest, have been a focus of antimicrobial research. Studies have highlighted the antibacterial and antifungal properties of indole and its derivatives, indicating their potential in developing new drugs and therapies (Kumar et al., 2023).
Safety And Hazards
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research could involve exploring the synthesis, properties, and potential uses of this compound, as well as related structures .
properties
IUPAC Name |
2-methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-5-6-10-19(13)18(22)11-20-14(2)16(12-21)15-8-3-4-9-17(15)20/h3-4,8-9,12-13H,5-7,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUYIADPDHJUDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387812 |
Source


|
| Record name | 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde | |
CAS RN |
498560-54-6 |
Source


|
| Record name | 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

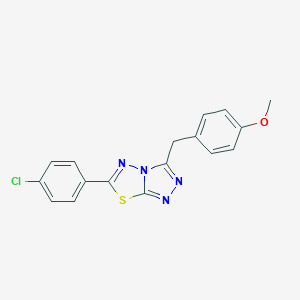
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)

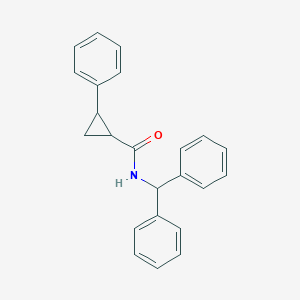
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
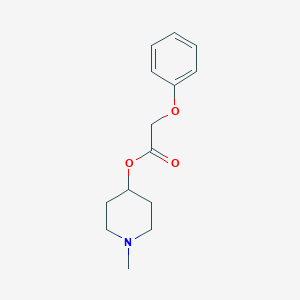
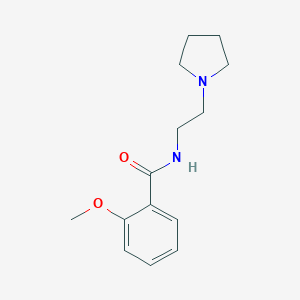
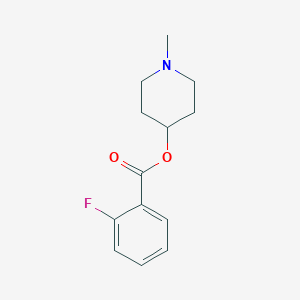

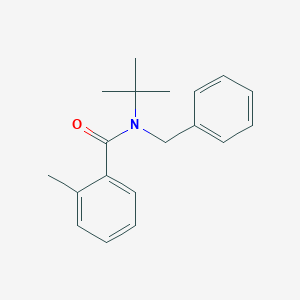
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
